Structural Distinction: Mesitylsulfonyl vs. 4-Fluorophenylsulfonyl Substituent in the CHVB Chemotype
The target compound features a 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group, whereas the closest published analog (CHVB compound 1) bears a 4-fluorophenylsulfonyl moiety [1]. While no direct head-to-head biological comparison data is available for the target compound, the established SAR within this chemotype indicates that the nature of the sulfonyl para-substituent strongly influences antiviral EC50 (range: 3.2 to >259 μM) and cytotoxicity CC50 (range: 15 to >329 μM) [1]. The sterically demanding, electron-donating mesityl group is predicted to confer distinct binding interactions and metabolic pathways.
| Evidence Dimension | Sulfonyl Aryl Substituent Identity and Predicted Physicochemical Impact |
|---|---|
| Target Compound Data | 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group; high steric bulk and electron-donating character |
| Comparator Or Baseline | 4-fluorophenylsulfonyl (compound 1) and phenylsulfonyl analogs from CHVB series [1] |
| Quantified Difference | Not calculable without direct comparative assays. Substituent-specific EC50 variation across the series exceeds 80-fold, and CC50 variation exceeds 20-fold, demonstrating that sulfonyl modification is a major determinant of potency and safety. |
| Conditions | Structural and SAR inference based on in vitro anti-CHIKV assay in Vero cells (CPE-based) from Moesslacher et al. 2020 [1]. |
Why This Matters
The mesitylsulfonyl group is a structurally unique pharmacophore not represented in the published CHVB series, and its impact on antiviral potency and selectivity cannot be inferred from existing analog data; direct empirical testing is required to establish its value proposition.
- [1] Moesslacher, J.; Battisti, V.; Delang, L.; Neyts, J.; Abdelnabi, R.; Pürstinger, G.; Urban, E.; Langer, T. Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. ACS Med. Chem. Lett. 2020, 11, 549–555. View Source
